(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is an organic compound classified within the benzofuran family. Benzofurans are recognized for their diverse biological activities and serve as significant scaffolds in drug discovery. The presence of bromine and fluorine substituents in this compound is notable as these halogens can significantly influence its chemical reactivity and biological properties, making it a subject of considerable interest in medicinal chemistry and pharmacology.
The synthesis of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves several critical steps:
These processes may be optimized in industrial applications to enhance yield and purity, often utilizing catalysts to improve reaction efficiency.
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with various biomolecules:
The physical properties of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol include:
Chemical properties encompass:
These properties are critical for understanding its behavior in biological systems and potential applications .
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific applications:
The benzofuran scaffold provides a rigid planar structure that facilitates π-π stacking interactions with biological targets while accommodating diverse substituents at C-2, C-5, and C-7 positions. This adaptability enables medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. The 2,3-dihydrobenzofuran variant present in (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol exhibits partial saturation of the furan ring, conferring enhanced metabolic stability over fully aromatic analogs by reducing cytochrome P450-mediated oxidation [5] [6]. The hydroxymethyl group at the C-2 position serves as a versatile handle for prodrug design or further derivatization, as demonstrated in kinase inhibitors and antimicrobial agents [6] [8]. Molecular docking analyses reveal that benzofuran derivatives bind enzyme allosteric sites through hydrogen bonding networks and van der Waals interactions. For instance, antifungal benzofurans inhibit Mycobacterium tuberculosis DNA gyrase B via H-bonds with Arg141 and hydrophobic contacts with Ile84, Val128, and Ile171 [6].
Table 1: Structural Features and Pharmacological Applications of Benzofuran Derivatives
Structural Feature | Role in Bioactivity | Therapeutic Application |
---|---|---|
Fused Benzofuran Core | Facilitates π-π stacking with biological targets | Anticancer, antimicrobial [5] [6] |
C-2 Hydroxymethyl Group | Enables prodrug formation and derivatization | Enhanced bioavailability [8] |
2,3-Dihydro Modification | Improves metabolic stability | Reduced hepatotoxicity [5] |
Halogen Substituents | Modulates lipophilicity and target affinity | Antiproliferative agents [3] |
Halogenation represents a strategic approach to optimize the bioactivity of benzofuran scaffolds. Bromine and fluorine substituents profoundly influence molecular properties through electronic effects and halogen bonding capabilities:
Bromine: Incorporation of bromine (as in 7-bromo derivatives) enhances electrophilic character and enables halogen bonding with nucleophilic residues (e.g., histidine, asparagine) in target proteins. Bromine's polarizability strengthens these interactions, improving binding affinity and residence time. In PLK1 PBD inhibitors, bromomethyl-substituted benzofuran MCC1019 achieves an IC₅₀ of 16.4 μM against lung adenocarcinoma cells by forming critical contacts with Trp414 and His538 residues [3]. Brominated benzofurans also demonstrate potent antifungal activity against Mycobacterium smegmatis DNA gyrase B (IC₅₀ = 3.2 ± 0.15 μM) and M. tuberculosis (IC₅₀ = 0.81 ± 0.24 μM) [6].
Fluorine: Fluorine substitution enhances membrane permeability through increased lipophilicity (log P) and influences pKa values. The strong electronegativity of fluorine creates dipole moments that favor interactions with enzymatic catalytic sites. Fluorinated benzofurans exhibit improved blood-brain barrier penetration, making them valuable candidates for CNS-targeted therapies [9].
Table 2: Bioactivity of Halogenated Benzofuran Derivatives
Compound | Halogen Pattern | Target/Activity | Potency (IC₅₀ or MIC) |
---|---|---|---|
MCC1019 | Bromomethyl at C-3 | PLK1 PBD inhibitor | 16.4 μM [3] |
Compound 1 | Bromine at C-7 | Antileukemic (HL60) | 0.1 μM [3] |
6-Benzofurylpurine | Bromofuran at C-6 | Antitubercular | <0.60 μM [6] |
Angelicin | Furocoumarin core | Antipsoriatic | N/A [9] |
The synergistic effect of bromo-fluoro substitution in (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is expected to enhance target selectivity and metabolic stability. Molecular modeling predicts that the electron-withdrawing fluorine atom at C-5 polarizes the C-Br bond at C-7, strengthening halogen bonding interactions with target proteins [1] [3].
The biological activity of benzofuran derivatives is exquisitely sensitive to substitution patterns due to steric and electronic influences on target binding:
7-Substituted Derivatives: Bromination at C-7 (adjacent to the furan oxygen) creates an electron-deficient region that favors interactions with nucleophilic enzyme residues. This position demonstrates superior anticancer activity, as evidenced by 7-bromo-2,3-dihydrobenzofuran analogs showing IC₅₀ values of 5 μM against K562 leukemia cells. The C-7 bromine in (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol likely enhances DNA minor groove binding or kinase inhibition through halogen bonding [1] [3].
5-Substituted Derivatives: Fluorination at C-5 (opposite the oxygen) influences electron distribution across the entire ring system. 5-Fluoro substitution improves pharmacokinetic properties by reducing metabolic oxidation and enhancing oral bioavailability. Molecular dynamics simulations indicate that 5-fluoro analogs maintain optimal binding geometry with ATP pockets of kinases due to fluorine's small atomic radius [3].
Table 3: Positional Effects of Halogen Substitution in Benzofuran Derivatives
Substitution Pattern | Electronic Effects | Biological Consequence | Representative Activity |
---|---|---|---|
C-5 Halogenation | Moderate electron-withdrawing | Improved metabolic stability | Antifungal (MIC = 2–8 μg/mL) [6] |
C-7 Bromination | Strong electron-withdrawing | Enhanced halogen bonding | Anticancer (IC₅₀ = 0.1–5 μM) [3] |
Dual C-5F/C-7Br | Synergistic polarization | Optimized target affinity and stability | Predicted broad-spectrum activity |
Comparative studies of isomeric benzofuran derivatives confirm that positional isomerism dramatically alters pharmacological profiles. For example, 5-bromobenzofuran-2-carboxamides exhibit different antiproliferative selectivity than their 7-bromo counterparts against breast cancer cell lines [3] [5]. The hydroxymethyl group in (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol likely engages in hydrogen bonding with biological targets, while the halogen atoms govern hydrophobic pocket interactions. Quantum mechanical calculations predict that the 5-fluoro/7-bromo pattern creates an optimal electrostatic potential surface for binding kinases overexpressed in cancer cells [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: